Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Vue d'ensemble
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is characterized by its spirocyclic structure, which includes a diazaspiro core. This compound is used in various scientific research applications, particularly in the synthesis of inhibitors for enzymes and proteins involved in metabolic and signaling pathways .
Applications De Recherche Scientifique
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is used in the synthesis of several biologically active compounds :
Ketohexokinase (KHK) Inhibitors: Potential medical applications for treating diabetes and obesity.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: Used in cancer research.
Rho-associated Protein Kinase (ROCK) Inhibitors: Applications in cardiovascular diseases.
Mécanisme D'action
Target of Action
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, also known as 2-Boc-2,6-diazaspiro[3.4]octane, is primarily used in the synthesis of inhibitors for several key enzymes. These include ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD biosynthesis, and cell motility, respectively .
Mode of Action
These inhibitors are designed to bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific inhibitors synthesized using this compound. For instance, KHK inhibitors can affect the fructose metabolism pathway, NAMPT inhibitors can influence the NAD biosynthesis pathway, and ROCK inhibitors can modulate pathways involved in cell motility .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific inhibitors synthesized using this compound and their targets. For example, inhibition of KHK could potentially lead to decreased fructose metabolism, which could have implications for conditions like diabetes and obesity . Similarly, inhibition of NAMPT and ROCK could affect NAD biosynthesis and cell motility, respectively .
Analyse Biochimique
Biochemical Properties
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives, which are inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biochemical reactions, including energy metabolism and cell signaling .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the inhibition of NAMPT and ROCK . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation . For instance, in the case of NAMPT and ROCK, the compound can inhibit these enzymes, leading to changes in gene expression .
Metabolic Pathways
Given its role as an inhibitor of NAMPT and ROCK, it may interact with enzymes or cofactors involved in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps :
Starting Material: N-Boc-protected azetidine-3-one.
Reaction: The initial Horner-Wadsworth-Emmons olefination proceeds in high yield to give an α,β-unsaturated ester.
Cyclization: The ester undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds under basic conditions to form substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like N-methyl-2-pyrrolidone (NMP) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted diazaspiro compounds.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Comparaison Avec Des Composés Similaires
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Another spirocyclic compound with similar applications.
7-Boc-1,7-diaza-spiro[4.4]nonane: Used in the synthesis of various inhibitors.
Uniqueness: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid framework that is beneficial in the design of enzyme inhibitors. This rigidity can enhance the binding affinity and specificity of the inhibitors .
Activité Biologique
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (TBDA) is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TBDA is characterized by its spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. Its molecular formula is with a molecular weight of approximately 212.29 g/mol. The unique architecture of TBDA contributes to its reactivity and interaction with biological systems.
Biological Activity
Research indicates that TBDA exhibits significant biological activity through multiple mechanisms:
- Melanin Concentrating Hormone Receptor Antagonism : TBDA acts as an antagonist for melanin concentrating hormone receptors (MCH-1R), which are implicated in metabolic disorders such as obesity and diabetes.
-
Enzyme Inhibition : TBDA has been identified as an inhibitor of key metabolic enzymes, including:
- Ketohexokinase (KHK) : Inhibiting KHK can alter fructose metabolism, potentially offering therapeutic benefits for managing diabetes and obesity.
- Nicotinamide Phosphoribosyltransferase (NAMPT) : This inhibition may influence NAD+ biosynthesis, linking it to neurodegenerative diseases and cancer.
- Rho-associated Protein Kinase (ROCK) : Inhibiting ROCK suggests potential applications in cancer therapy due to its role in cell proliferation and survival pathways.
TBDA's mechanism of action primarily involves the modulation of enzyme activity and receptor interactions. By binding to the active sites of targeted enzymes, TBDA prevents substrate binding and subsequent catalytic activity. This inhibition can lead to altered biochemical pathways associated with energy metabolism and cell signaling.
Case Studies and Experimental Data
Several studies have focused on the biological activity of TBDA, highlighting its potential applications in drug development:
- In vitro Studies : Laboratory research has demonstrated that derivatives of TBDA effectively inhibit KHK and NAMPT activities, leading to significant changes in metabolic pathways related to energy utilization.
- Pharmacokinetics : Investigations into the pharmacokinetics of TBDA derivatives are ongoing to assess their bioavailability and therapeutic potential in clinical settings.
- Comparative Analysis : A comparative study of structurally similar compounds shows that TBDA stands out due to its specific spirocyclic structure and targeted biological activities against key metabolic enzymes.
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | Structure | Exhibits different biological activities due to ketone presence |
Tert-butyl 2,7-diazaspiro[3.4]octane-7-carboxylate | Structure | Potentially different pharmacological profiles due to structural variations |
Dihydroisoindolecarboxamide derivatives | Structure | Focused on different therapeutic targets like ROCK inhibition |
Applications in Drug Development
The unique properties of TBDA make it a valuable candidate for further exploration in medicinal chemistry:
- Metabolic Disorders : Its role as a KHK inhibitor positions it as a potential therapeutic agent for diabetes and obesity management.
- Cancer Therapy : The inhibition of NAMPT and ROCK suggests possible applications in treating various cancers, warranting further investigation into its efficacy and safety profiles.
Propriétés
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOQJJFPYXAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-84-8 | |
Record name | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.